

Key Preclinical & Clinical Safety Findings of Rebastinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

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The table below summarizes the primary safety and toxicity data from a Phase 1 clinical trial and supporting preclinical evidence. Clinical data often reflects and confirms preclinical safety findings.

Aspect	Findings and Observations
Maximum Tolerated Dose (MTD)	Established as 150 mg of tablet formulation twice daily (BID) in patients with leukemia [1].
Dose-Limiting Toxicities (DLTs)	Included dysarthria (speech difficulty), muscle weakness, and peripheral neuropathy [1].
Common Adverse Events	Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [2]. Muscular weakness and myalgias also attributed to rebastinib [2].
Other Notable Toxicities	Increased intraocular pressure observed at 100 mg BID dose [2].
Cardiac Safety	During the trial, assessments like echocardiograms and measurements of NT-proBNP were added to the safety monitoring protocol [1].

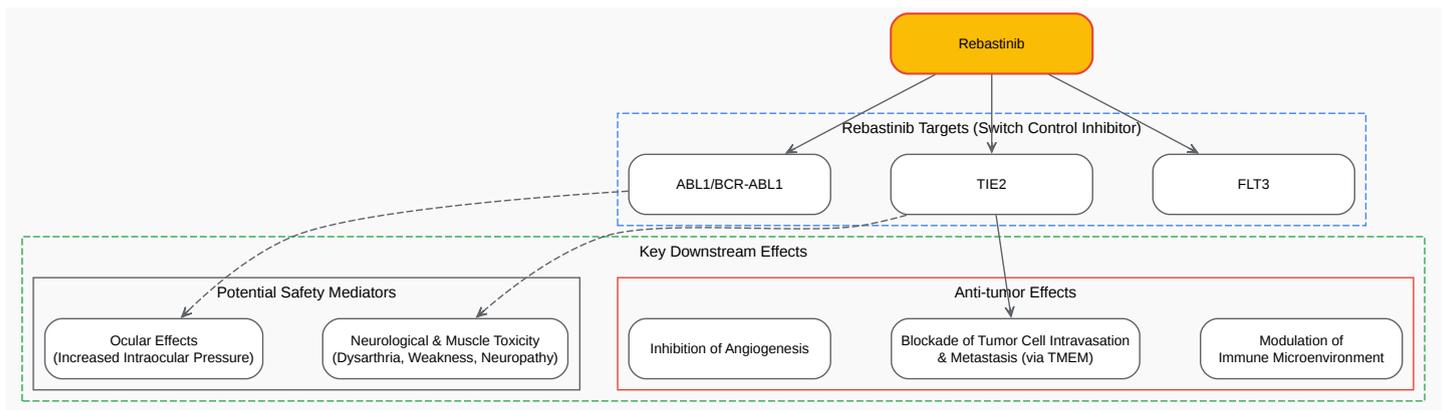
Detailed Experimental Protocols from Key Studies

Here are the methodologies from pivotal studies that informed the safety profile and mechanism of action of **rebastinib**.

- **Study 1: Phase 1 Dose-Finding in Leukemia [1]**
 - **Objective:** To investigate the safety, establish the Maximum Tolerated Dose (MTD), and determine the Recommended Phase 2 Dose (RP2D) of **rebastinib** in patients with relapsed/refractory chronic or acute myeloid leukemia.
 - **Design:** First-in-human, multi-center, single-arm study.
 - **Formulations:** Initial patients received a powder-in-capsules (PIC) preparation; later, a formulated tablet was introduced for more predictable pharmacokinetics.
 - **Dosing:** Dosing started at 57 mg once daily (QD) and was escalated through 11 cohorts up to 1200 mg QD. The tablet was administered from 100 mg to 400 mg daily.
 - **Safety Assessment:** Safety was assessed using the National Cancer Institute Common Toxicity Criteria (NCI CTC) Version 3.0. Serial ophthalmologic exams, echocardiograms, and NT-proBNP measurements were added during the study.
 - **DLT Definition:** Grade 4 hematologic toxicity sustained for ≥ 4 weeks; \geq Grade 3 non-hematologic toxicity (with exceptions for manageable nausea/vomiting/diarrhea); any **rebastinib**-attributed adverse event leading to treatment delay ≥ 28 days.
- **Study 2: Investigation in Metastatic Breast Cancer [2]**
 - **Objective:** To assess the safety and pharmacodynamics of **rebastinib** in combination with paclitaxel or eribulin in patients with HER2-negative metastatic breast cancer.
 - **Design:** Phase Ib clinical trial.
 - **Dosing:** **Rebastinib** was administered at 50 mg or 100 mg orally twice daily alongside standard doses of paclitaxel or eribulin.
 - **Pharmacodynamic Evaluation:** Measured angiotensin-2 (Ang-2) levels in plasma as evidence of TIE2 kinase inhibition.

Rebastinib's Signaling Pathways and Experimental Workflow

The diagram below illustrates the primary molecular targets of **rebastinib** and the subsequent signaling pathways it affects, which underpin its efficacy and safety profile.



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Rebastinib inhibits multiple kinases, leading to distinct therapeutic effects and safety concerns.

Interpretation of Safety Profile

- **Novel Mechanism, Novel Toxicities:** **Rebastinib**'s "switch control" inhibition mechanism is distinct from traditional ATP-competitive kinase inhibitors [1]. This unique action may lead to an off-target toxicity profile that includes neurological and muscular events, which are less common with other kinase inhibitors.
- **TIE2 Inhibition as a Double-Edged Sword:** While inhibition of the TIE2 receptor on endothelial cells and macrophages is central to its anti-angiogenic and anti-metastatic effects [3] [2], this pathway is also crucial in maintaining vascular and tissue homeostasis. Perturbation of this signaling may contribute to the observed toxicities.
- **Importance of Formulation:** The significantly higher (3- to 4-fold) bioavailability of the formulated tablet compared to the powder-in-capsule preparation [1] highlights that toxicity and exposure are closely linked. This underscores the need for careful formulation development and bioequivalence studies.

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To cite this document: Smolecule. [Key Preclinical & Clinical Safety Findings of Rebastinib].

Smolecule, [2026]. [Online PDF]. Available at:

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